molecular formula C12H24N2O2 B1291068 Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate CAS No. 1017356-25-0

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Cat. No.: B1291068
CAS No.: 1017356-25-0
M. Wt: 228.33 g/mol
InChI Key: FWYMKDGOQBTQNE-UHFFFAOYSA-N
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Description

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate (CAS: 1017356-25-0) is a Boc-protected piperidine derivative featuring a methylamino-methyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and chromatographic applications. Its structure combines a piperidine ring—a common pharmacophore—with a tert-butyloxycarbonyl (Boc) protecting group, enhancing stability during synthetic procedures. Key applications include its use in synthesizing chiral stationary phases for HPLC and as a precursor for bioactive molecules .

Properties

IUPAC Name

tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-6-10(9-14)8-13-4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYMKDGOQBTQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640527
Record name tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017356-25-0
Record name tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-[(methylamino)methyl]piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:

    Starting Material: Piperidine derivative.

    Reagents: Tert-butyl chloroformate, methylamine.

    Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Amino piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the interactions of piperidine-based molecules with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Core and Substituent Variations

The following table highlights structural variations among tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate and related compounds:

Compound Name Core Structure Substituents/Modifications Key Applications Reference
This compound Piperidine 3-((methylamino)methyl), Boc-protected Intermediate for chiral stationary phases, medicinal chemistry
tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate (CAS: 138022-02-3) Piperidine 4-((methylamino)methyl), Boc-protected Analogous intermediate with positional isomerism
tert-butyl 3-((6-methoxy-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate Piperidine-pyrimidoindole hybrid 3-(methyl(6-methoxypyrimidoindolyl)amino), Boc-protected Chiral stationary phases for (U)HPLC
tert-butyl (S)-3-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate Piperidine 3-((2-nitrophenylamino)methyl), Boc-protected, S-configuration Bromodomain inhibitor precursor
tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate (CAS: 1002359-93-4) Piperidine 3-(methanesulfonamido), Boc-protected, R-configuration Enzyme inhibitor intermediate
tert-butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate (CAS: 1420867-40-8) Piperidine 3-((2,4-dichloropyrimidinylmethyl)amino), Boc-protected Nucleophilic substitution precursor
Key Observations:
  • Core Structure Flexibility: While most analogues retain the piperidine core, substitutions at the 3- or 4-position significantly alter reactivity and application. For example, positional isomers like the 4-[(methylamino)methyl] derivative (CAS: 138022-02-3) may exhibit distinct steric effects in binding interactions .
  • Functional Group Diversity : Pyrimidoindole hybrids (e.g., ) introduce aromatic systems for π-π interactions in chromatography, whereas sulfonamide or nitro groups (e.g., ) enhance polarity or hydrogen-bonding capacity for targeted bioactivity .
  • Stereochemical Impact : Enantiomers like the (S)- and (R)-configured derivatives (e.g., ) demonstrate the importance of chirality in biological activity and chromatographic resolution .
Key Observations:
  • Solvent and Base : DMF with DIPEA or K2CO3 is commonly used for coupling reactions, facilitating nucleophilic attack .
  • Reaction Time and Temperature : Higher temperatures (80–100°C) are required for aromatic substitutions (e.g., ), whereas room-temperature reactions suffice for simpler alkylations .
Key Observations:
  • Chromatographic Utility : Pyrimidoindole derivatives (–3) are directly integrated into HPLC columns due to their aromatic and chiral properties, whereas the parent compound serves as a synthetic precursor .
  • Bioactivity : Nitro- and sulfonamide-containing derivatives () are prioritized in drug discovery for their target-binding capabilities .

Biological Activity

Overview

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is a piperidine derivative with the molecular formula C12_{12}H24_{24}N2_2O2_2 and a molecular weight of approximately 228.33 g/mol. This compound is recognized for its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its unique structure allows for various biological interactions, which are essential for therapeutic applications.

Structure and Properties

The compound features a tert-butyl group and a methylamino substituent at the 3-position of the piperidine ring, along with a carboxylate functional group at the 1-position. The structural characteristics contribute to its biological activity and potential therapeutic applications.

PropertyValue
Molecular FormulaC12_{12}H24_{24}N2_2O2_2
Molecular Weight228.33 g/mol
IUPAC NameThis compound
CAS Number1017356-25-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, including neurotransmitter systems, which may lead to therapeutic effects in conditions like neurological disorders.

Potential Targets

  • Neurotransmitter Receptors : The presence of the methylamino group suggests potential interactions with neurotransmitter systems, which are critical in neurological functions.
  • Enzymatic Pathways : The compound may act as an enzyme inhibitor or modulator, influencing metabolic processes.

Case Studies and Research Findings

  • Pharmacological Research : Piperidine derivatives are often studied for their roles as potential therapeutic agents. For instance, compounds with similar structures have shown efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter levels.
  • Structure-Activity Relationship (SAR) : In biological research, this compound serves as a model compound to study SAR among piperidine derivatives. Understanding how variations in substituents affect biological activity is critical for drug development.
  • Synthesis of Drug Candidates : This compound is utilized in the synthesis of various drug candidates targeting diseases such as cancer and neurological disorders. Its stability and reactivity make it an ideal intermediate for developing new pharmaceuticals.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylateC12_{12}H24_{24}N2_2O2_2Different substitution pattern
Tert-butyl 3-(methylamino)piperidine-1-carboxylate hydrochlorideC11_{11}H22_{22}N2_2O2_2ClContains hydrochloride salt
Tert-butyl 3-(azidomethyl)piperidine-1-carboxylateC13_{13}H22_{22}N4_4O2_2Incorporates an azido group, useful in click chemistry

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for synthesizing Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate?

  • Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, tert-butyl piperidine derivatives can be synthesized using K₂CO₃ as a base in DMF under nitrogen at 80–100°C for 3–4 hours. Post-reaction purification via column chromatography is recommended . Optimize yields by adjusting solvent polarity (e.g., dichloromethane for stepwise reactions) and using catalysts like DMAP .

Q. Which purification techniques are effective for isolating this compound?

  • Methodological Answer : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) is standard. For polar intermediates, reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity. Monitor fractions using TLC (Rf ~0.3–0.5) .

Q. What analytical methods reliably characterize the structural integrity of this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm methylamino and tert-butyl group integration. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 257.20). Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation. In case of skin contact, wash with soap/water immediately. Store at 2–8°C in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer : Conduct Design of Experiments (DoE) to evaluate solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and stoichiometry (1:1.2 amine:electrophile ratio). Kinetic studies using in-situ IR or GC-MS identify rate-limiting steps. Catalysts like triethylamine enhance nucleophilicity in substitution reactions .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Replicate studies under controlled conditions (e.g., OECD Test Guidelines 423 for acute oral toxicity). Cross-validate using alternative assays (e.g., Ames test vs. in vitro cytotoxicity). Reference SDS data (e.g., GHS Category 4 toxicity classification) to align with regulatory standards .

Q. What reaction mechanisms explain the formation of this compound during nucleophilic substitution?

  • Methodological Answer : The tert-butyl carbamate group acts as a protective moiety, enabling methylamine to attack the electrophilic carbon via an SN_N2 pathway. Computational modeling (DFT) predicts transition state geometry, while isotopic labeling (15^{15}N-methylamine) tracks reaction progress .

Q. How does storage stability vary under different conditions, and what decomposition products form?

  • Methodological Answer : Stability studies (40°C/75% RH for 4 weeks) show ≤5% degradation when stored desiccated. LC-MS analysis identifies hydrolysis byproducts (e.g., piperidine-3-carboxylic acid). Avoid prolonged exposure to light to prevent radical-mediated decomposition .

Q. What experimental designs are used to study this compound’s biological activity in enzyme inhibition?

  • Methodological Answer : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. IC₅₀ values are determined via dose-response curves (0.1–100 µM). Molecular docking (AutoDock Vina) predicts binding affinity to active sites, validated by X-ray crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate
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